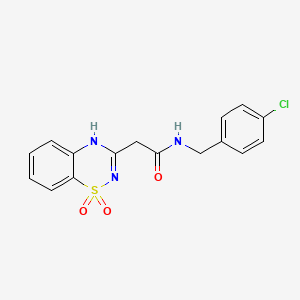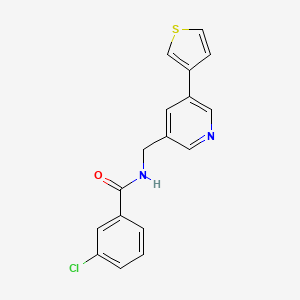![molecular formula C17H15F2NO4 B2449301 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794841-24-9](/img/structure/B2449301.png)
2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DFOA or Difluoroacetic acid 2-(2-methoxyphenyl)-2-(3,5-difluorophenyl)hydrazide.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
This compound exhibits a structure that is potentially useful in the development of therapeutic agents. The presence of difluorophenyl and methoxyphenyl groups could be exploited in designing drugs with specific pharmacokinetic properties. For instance, the difluorophenyl group is known to enhance binding affinity to certain biological targets, while the methoxy group can improve solubility and metabolic stability .
Organic Synthesis
In organic chemistry, this compound can serve as a versatile intermediate for the synthesis of complex molecules. Its reactive oxoethyl group can undergo various transformations, including nucleophilic addition or substitution reactions, which are fundamental in building larger, more complex structures .
Catalysis
The fluorine atoms present in the compound can influence the reactivity of nearby functional groups, making it a candidate for use in catalytic processes. Specifically, it could be used to develop new chiral ligands for asymmetric catalysis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .
Material Science
Fluorinated compounds are often used in material science due to their thermal stability and resistance to degradation. This compound could be investigated for its potential use in creating new polymeric materials with enhanced properties .
Biological Studies
The compound’s ability to interact with biological molecules could make it a valuable tool in studying protein-ligand interactions. It could be used as a probe to understand the binding dynamics in various biological systems .
Agricultural Chemistry
Compounds with fluorine atoms are frequently used in the development of agrochemicals. This compound could be explored for its potential use in creating new pesticides or herbicides with improved efficacy and reduced environmental impact .
Diagnostic Imaging
Due to the presence of fluorine atoms, this compound could be utilized in the development of novel contrast agents for imaging techniques such as positron emission tomography (PET), which relies on fluorinated compounds for tracing biological pathways .
Nanotechnology
The compound could be used in the synthesis of nanomaterials, where its fluorinated structure might contribute to the self-assembly processes or modify the surface properties of nanoparticles .
Each of these applications leverages the unique chemical structure of 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate, demonstrating its versatility and potential for contributing to various fields of scientific research. Further studies and experiments would be necessary to fully realize and optimize these applications.
Antiviral and Anticancer Agents
The structural features of this compound, particularly the presence of a difluorophenyl group, make it a candidate for the synthesis of antiviral and anticancer agents. For example, derivatives of pyridopyrimidine, which can be synthesized from similar compounds, have shown therapeutic interest in recent studies .
Indole Derivative Synthesis
This compound could also be used as a precursor in the synthesis of indole derivatives. Indoles are important in pharmaceuticals due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Eigenschaften
IUPAC Name |
[2-(3,5-difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-15-5-3-2-4-11(15)6-17(22)24-10-16(21)20-14-8-12(18)7-13(19)9-14/h2-5,7-9H,6,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIGCJNZQZGRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



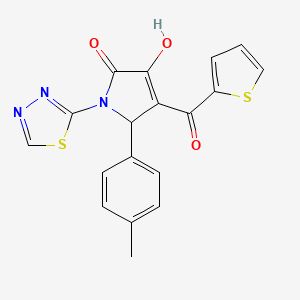

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449226.png)
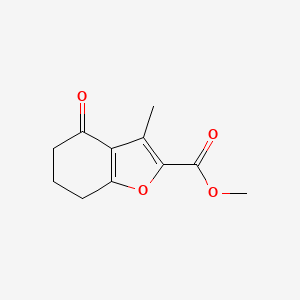

![5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2449229.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2449231.png)
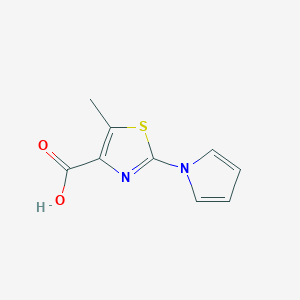
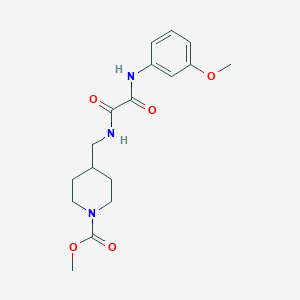
![2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2449236.png)
